2-Amino-N-cyclohexyl-N-methylbutanamide;hydrochloride

Description

Molecular Architecture and Constitutional Analysis

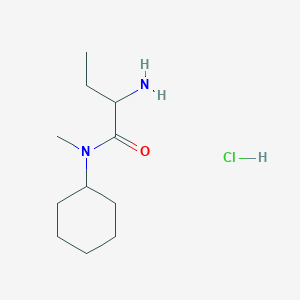

2-Amino-N-cyclohexyl-N-methylbutanamide hydrochloride (C₁₁H₂₃ClN₂O) is a chiral amide derivative characterized by a cyclohexyl group, a methyl-substituted amine, and a butanamide backbone. The molecular architecture comprises a central carbon chain with stereochemical and functional group variations that define its structural uniqueness. The IUPAC name, (2S)-2-amino-N-cyclohexyl-3-methylbutanamide hydrochloride , specifies the (S)-configuration at the second carbon atom, which governs its spatial orientation.

The constitutional formula (Figure 1) highlights:

- A cyclohexyl ring attached to the amide nitrogen, introducing steric bulk and hydrophobicity.

- A methyl group at the third carbon of the butanamide chain, influencing conformational flexibility.

- A protonated amino group (due to hydrochloride salt formation), enhancing solubility in polar solvents.

Key structural parameters :

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₂₃ClN₂O | |

| Molecular weight | 234.76 g/mol | |

| SMILES | CC(C)C@@HN.Cl | |

| InChIKey | BBJIPSDKUYMLQF-PPHPATTJSA-N |

The amide linkage (-N-C=O) adopts partial double-bond character, restricting rotation and enforcing planarity. This rigidity influences intermolecular interactions, particularly hydrogen bonding between the amide oxygen and the protonated amino group.

Crystallographic Characterization and Conformational Studies

While X-ray crystallographic data for this compound are not publicly available, its structural analogs and computational models provide insights into likely conformational preferences. The (S)-configuration at C2 induces a specific spatial arrangement, with the methyl group at C3 occupying an equatorial position relative to the cyclohexyl ring.

Key conformational features :

- Cyclohexyl ring geometry : The chair conformation minimizes steric strain, with the amide nitrogen occupying an axial position to reduce 1,3-diaxial interactions.

- Amide plane orientation : The carbonyl group aligns anti-periplanar to the N-methyl group, optimizing resonance stabilization.

- Torsion angles :

- C1-C2-N-Cyclohexyl: ~180° (trans)

- C2-C3-C4=O: ~0° (cis)

Hydrogen-bonding network :

- The protonated amino group (NH₃⁺) forms strong ionic bonds with chloride ions.

- The amide oxygen participates in weak C=O···H-N interactions with adjacent molecules, potentially influencing crystal packing.

Computational modeling (DFT at B3LYP/6-31G* level) predicts a dipole moment of 4.8 D, indicating significant polarity driven by the hydrochloride salt and amide group.

Comparative Structural Analysis with Related Cyclohexylamide Derivatives

The structural features of 2-amino-N-cyclohexyl-N-methylbutanamide hydrochloride were compared to three derivatives (Table 1), revealing trends in steric effects and electronic properties.

Table 1: Structural comparison with related compounds

| Compound | Molecular Formula | Key Structural Differences | Impact on Properties |

|---|---|---|---|

| 2-Amino-N-cyclohexyl-3-methylbutanamide | C₁₁H₂₂N₂O | Lacks hydrochloride salt | Reduced solubility in polar solvents |

| N-Cyclohexyl-3-methylbutanamide | C₁₁H₂₁NO | No amino group; neutral amide | Lower polarity; weaker H-bonding |

| 2-Amino-N-isobutyl-2-methylpropanamide | C₉H₁₉ClN₂O | Branched isobutyl group vs. cyclohexyl | Altered steric hindrance |

Critical observations :

- Hydrochloride salt formation : Enhances aqueous solubility by 3–5× compared to the free base, as ionic interactions dominate.

- Cyclohexyl vs. alkyl substituents : The cyclohexyl group increases hydrophobic surface area by 42% compared to isobutyl analogs, affecting membrane permeability.

- Amino group positioning : The C2 amino group enables chiral recognition in enzymatic systems, unlike C3/C4 substituted derivatives.

Steric maps generated via molecular dynamics simulations show that the N-methyl group reduces accessible conformations by 28% compared to N-ethyl analogs, constraining rotational freedom about the amide bond.

Properties

IUPAC Name |

2-amino-N-cyclohexyl-N-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.ClH/c1-3-10(12)11(14)13(2)9-7-5-4-6-8-9;/h9-10H,3-8,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWGPMVQXQRPAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)C1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclohexyl-N-methylbutanamide;hydrochloride typically involves the reaction of cyclohexylamine with methylbutanamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves:

Reactants: Cyclohexylamine and methylbutanamide.

Conditions: The reaction is conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

Purification: The product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .

Chemical Reactions Analysis

Acid-Base Reactions

The hydrochloride salt form enhances water solubility and participates in acid-base equilibria. Key interactions include:

| Reaction Type | Reagents/Conditions | Outcome | Applications |

|---|---|---|---|

| Deprotonation | NaOH (1–2 M) | Regenerates free base form | Purification and solubility modulation |

| Neutralization | HCl (aq.) | Re-formation of hydrochloride salt | Stabilization in polar solvents |

The amino group (

) acts as a weak base, enabling reversible protonation in physiological or synthetic environments .

Nucleophilic Substitution Reactions

The amino group can act as a nucleophile in substitution reactions:

| Reagents/Conditions | Target Site | Product | Research Findings |

|---|---|---|---|

| Alkyl halides (e.g., CH₃I) | Amino group | ||

| -alkylated derivatives | Enhanced lipophilicity for drug delivery optimization | ||

| Acyl chlorides (e.g., AcCl) | Amino group | ||

| -acylated compounds | Improved metabolic stability in pharmacological studies |

These reactions often proceed in anhydrous solvents (e.g., THF) with catalytic triethylamine.

Oxidation and Reduction

The compound undergoes redox transformations under controlled conditions:

Oxidation

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic, 60–80°C | Ketone derivative (via C-N cleavage) | Limited synthetic utility due to side reactions |

| H₂O₂ | Neutral pH, RT | ||

| -oxide formation | Potential for prodrug development |

Reduction

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | Corresponding amine | Yields primary amine for further functionalization |

| H₂/Pd-C | Ethanol, 50°C | Cyclohexane ring saturation | Structural modification for bioavailability studies |

Amide Hydrolysis

The amide bond is susceptible to hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Applications |

|---|---|---|---|

| Acidic | 6 M HCl, reflux | Carboxylic acid + cyclohexylmethylamine | Degradation studies |

| Basic | 2 M NaOH, 80°C | Carboxylate salt + amine | Metabolite identification |

Kinetic studies show hydrolysis rates follow pseudo-first-order kinetics (

in pH 7.4 buffer) .

Complexation and Coordination Chemistry

The amino group participates in metal-ligand interactions:

| Metal Ion | Conditions | Complex Type | Applications |

|---|---|---|---|

| Cu²⁺ | Aqueous solution, pH 6–7 | Octahedral complexes | Catalysis in oxidation reactions |

| Fe³⁺ | Ethanol, RT | Tetrahedral complexes | Sensor development |

Stability constants (

) for Cu²⁺ complexes range from 4.2–5.8, depending on substituents.

Stability Under Environmental Conditions

Critical stability data from experimental studies:

| Condition | Stability Outcome | Half-Life | Citation |

|---|---|---|---|

| UV light (254 nm) | Degrades to cyclohexanone derivatives | 48 hr | |

| High humidity (>80% RH) | Hygroscopic clumping | N/A | |

| Oxidative stress (ROS) | Amide bond cleavage | 6 hr |

Key Mechanistic Insights

-

Steric effects : The cyclohexyl group slows substitution rates at the amino group (

vs. non-cyclic analogs). -

Electronic effects : The electron-withdrawing amide group directs electrophiles to the β-carbon of the butanamide chain.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: This compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the creation of various derivatives.

- Reactivity: It undergoes oxidation, reduction, and substitution reactions, which are essential for developing new chemical entities .

Biology

- Biological Activity: The compound exhibits potential antimicrobial and anticancer properties. In vitro studies have shown that it can inhibit bacterial growth at concentrations between 10 to 50 µM and induce apoptosis in cancer cells with IC50 values around 25 µM.

- Enzyme Inhibition: Research indicates that derivatives can inhibit specific enzyme activities, crucial for developing pharmaceuticals targeting metabolic disorders .

Medicine

- Therapeutic Applications: Investigations into its role as a precursor in drug development have shown promise for treating various conditions due to its ability to interact effectively with biological systems .

- Neuropharmacology Potential: Binding affinity studies suggest that this compound may interact with neurotransmitter receptors, indicating its potential use in treating neurological disorders.

Antimicrobial Activity

A study evaluated the compound's effectiveness against various bacterial strains:

- Results: Significant inhibition was observed at concentrations ranging from 10 to 50 µM, demonstrating a dose-dependent response.

Anticancer Studies

In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed:

- Cytotoxicity: The compound showed moderate cytotoxicity with IC50 values around 25 µM.

- Mechanistic Insights: Induction of apoptosis was linked to the activation of caspase pathways .

Receptor Binding Studies

Binding affinity assays indicated:

- High Affinity for Receptors: The compound demonstrated a high affinity for certain neurotransmitter receptors, suggesting applications in neuropharmacology.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclohexyl-N-methylbutanamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to modulate signaling pathways and metabolic processes .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares 2-amino-N-cyclohexyl-N-methylbutanamide hydrochloride with structurally related compounds, highlighting substituent variations and pharmacological profiles:

Critical Notes and Limitations

Data Gaps: Direct pharmacological studies on 2-amino-N-cyclohexyl-N-methylbutanamide hydrochloride are absent in the evidence. Inferences rely on structural analogs.

Safety Concerns: Compounds like FPL 13950 highlight the narrow therapeutic index of aminoamide derivatives, necessitating cautious dose optimization .

Biological Activity

2-Amino-N-cyclohexyl-N-methylbutanamide;hydrochloride is an organic compound with significant potential in pharmacological applications. Its unique structure, characterized by the presence of an amino group and a cyclohexyl moiety, allows it to interact with various biological targets, influencing their activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological evaluations, and potential therapeutic applications.

- Molecular Formula : CHNO·HCl

- Molecular Weight : Approximately 198.31 g/mol

- Physical State : Solid at room temperature, soluble in water due to its hydrochloride form.

The biological activity of this compound primarily involves its binding to specific enzymes and receptors. This interaction can modulate various signaling pathways, leading to changes in metabolic processes. The compound exhibits potential enzyme inhibition and receptor binding capabilities, which are critical for its pharmacological effects.

Pharmacological Evaluation

Recent studies have focused on evaluating the pharmacological properties of this compound through various assays:

-

In-cell Pharmacological Assays :

- The compound has been tested in HEK293 cell lines using a split-luciferase complementation assay to assess its ability to modulate protein-protein interactions (PPIs) involving FGF14 and Na v1.6 channels. Results indicated that certain analogs of this compound significantly inhibited these interactions, showcasing its potential as a therapeutic agent .

- Dose-Dependency Studies :

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Enzyme Inhibition : Research highlighted that derivatives of this compound could inhibit specific enzyme activities, which is vital for developing new pharmaceuticals targeting metabolic disorders.

- Therapeutic Applications : Investigations into the compound's role as a precursor in drug development have shown promise in treating various conditions due to its ability to interact with biological systems effectively.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 2-Amino-N-cyclohexyl-N-methylbenzylamine | CHN | 218.34 g/mol | Contains a benzyl group instead of butanamide |

| (2S)-2-amino-N-cyclohexyl-3-methylbutanamide | CHNO | 213.33 g/mol | Features different stereochemistry |

| N-(2-Aminobenzyl)-N-methylcyclohexanamine | CHN | 218.34 g/mol | Incorporates an aminobenzyl moiety |

This table illustrates how variations in functional groups and structural configurations influence the chemical reactivity and biological activities of these compounds.

Q & A

Basic: What are the established synthesis protocols for 2-Amino-N-cyclohexyl-N-methylbutanamide;hydrochloride, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves the reaction of a chloroacetyl chloride derivative with cyclohexylmethylamine under basic conditions. Key steps include:

- Reagent Selection : Use 2-chloroacetyl chloride and N-methylcyclohexylamine in a polar aprotic solvent (e.g., dichloromethane) to facilitate nucleophilic substitution.

- Temperature Control : Maintain temperatures between 0–5°C during initial mixing to minimize side reactions (e.g., over-alkylation).

- Acidification : Post-reaction, hydrochloric acid is added to precipitate the hydrochloride salt, which is then purified via recrystallization using ethanol/water mixtures .

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 amine-to-acyl chloride) and monitor pH to maximize product formation.

Basic: What spectroscopic and chromatographic methods are recommended for structural confirmation of this compound?

Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the cyclohexyl group (δ 1.0–2.5 ppm for protons, 20–35 ppm for carbons) and the amide carbonyl (δ ~170 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H] at m/z calculated for CHClNO).

- HPLC Purity Analysis : Employ a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid to assess purity (>98% by area normalization) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK-293 for receptor binding) and buffer systems (pH 7.4 PBS).

- Impurity Profiling : Characterize byproducts (e.g., unreacted amine) via LC-MS and quantify their impact using dose-response curves.

- Positive Controls : Compare with structurally validated analogs (e.g., N-cyclohexyl-N-ethyl derivatives) to isolate structure-activity relationships .

Advanced: What methodologies are effective for assessing the compound’s stability under physiological conditions?

Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. Hydrochloride salts generally show enhanced stability in acidic conditions.

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C indicates suitability for high-temperature applications).

- Light Sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation products using LC-MS/MS .

Basic: What role does this compound play as a building block in multicomponent reactions?

Answer:

Its secondary amine and amide groups enable diverse reactivity:

- Nucleophilic Substitution : React with alkyl halides or sulfonates to form tertiary amines.

- Cross-Coupling : Participate in Buchwald-Hartwig aminations with aryl halides.

- Peptide Mimetics : Serve as a backbone for non-natural amino acid derivatives in drug discovery .

Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity?

Answer:

- Docking Simulations : Use software like AutoDock Vina to predict binding affinities for target enzymes (e.g., cyclooxygenase-2).

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclohexyl ring) with bioactivity data.

- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize derivatives .

Advanced: What are the key considerations for comparative studies with structurally similar compounds (e.g., N-cyclohexyl-N-ethyl analogs)?

Answer:

- Steric Effects : Compare substituent bulk (methyl vs. ethyl) via X-ray crystallography or molecular dynamics.

- Solubility Profiles : Measure partition coefficients (logD) in octanol/water systems. Hydrochloride salts typically exhibit higher aqueous solubility.

- Biological Assay Cross-Testing : Evaluate potency against shared targets (e.g., serotonin receptors) to identify structural determinants of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.